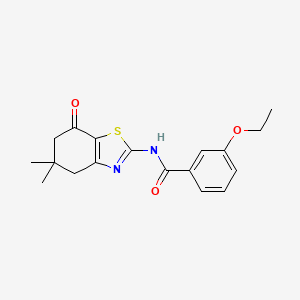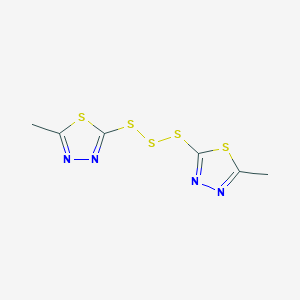![molecular formula C9H16N2 B15166743 1,5-Diazabicyclo[3.3.3]undec-2-ene CAS No. 344294-55-9](/img/structure/B15166743.png)
1,5-Diazabicyclo[3.3.3]undec-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazabicyclo[3.3.3]undec-2-ene is a bicyclic amidine compound with the molecular formula C9H16N2. It is known for its strong basicity and is commonly used as a non-nucleophilic base in organic synthesis. This compound is particularly valued for its ability to catalyze various chemical reactions without participating in the reaction itself.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.3.3]undec-2-ene can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 1,5-diaminopentane with formaldehyde and formic acid can yield this compound through a series of cyclization and reduction steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvents such as tert-butyl alcohol or tertiary amyl alcohol are commonly used, and catalysts like sodium hydroxide are employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diazabicyclo[3.3.3]undec-2-ene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can act as a reducing agent in certain reactions, such as the reduction of azides to amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include azides, aldehydes, and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or ethanol are frequently used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reduction of azides with this compound yields amines as the primary products .
Wissenschaftliche Forschungsanwendungen
1,5-Diazabicyclo[3.3.3]undec-2-ene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,5-Diazabicyclo[3.3.3]undec-2-ene involves its strong basicity, which allows it to deprotonate various substrates and facilitate chemical reactions. It acts as a proton acceptor, stabilizing reaction intermediates and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic amidine compound with similar basicity and catalytic properties.
1,5-Diazabicyclo[4.3.0]non-5-ene: A related compound with a slightly different ring structure and reactivity.
Uniqueness
1,5-Diazabicyclo[3.3.3]undec-2-ene is unique due to its specific ring structure, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other bases may not perform as well .
Eigenschaften
CAS-Nummer |
344294-55-9 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
1,5-diazabicyclo[3.3.3]undec-2-ene |
InChI |
InChI=1S/C9H16N2/c1-4-10-6-2-7-11(5-1)9-3-8-10/h1,4H,2-3,5-9H2 |
InChI-Schlüssel |
WNPBLZXDZRREFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCCN(C1)C=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


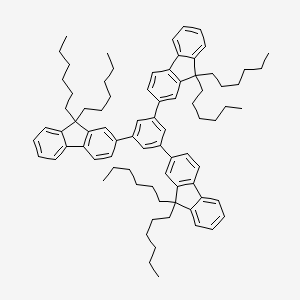
![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)
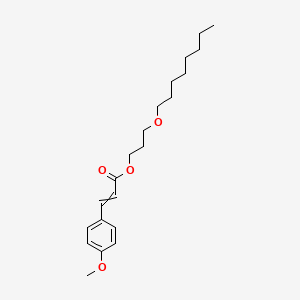
![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)
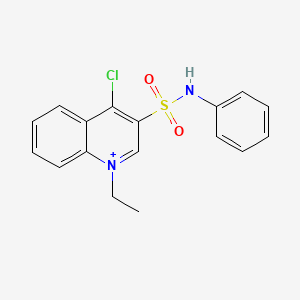
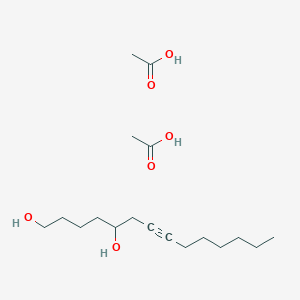
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)
